Comparative Lipophilicity for Blood-Brain Barrier Permeability Prediction: 2,5-Dimethyl vs. 3,5-Dimethyl Isomer
The substitution of the 2,5-dimethylphenyl group significantly increases calculated lipophilicity compared to the 3,5-dimethylphenyl isomer, a critical parameter for predicting passive membrane permeability and CNS penetration. 5-Chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide has a calculated LogP of 4.30 and a topological polar surface area (TPSA) of 52.82 Ų [1]. Its direct analog, 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide, exhibits a lower LogP of 3.9 and a reduced TPSA of 49.3 Ų [2]. This quantifiable difference in partition coefficient and polarity means the 2,5-isomer is predicted to have higher membrane affinity and potentially distinct pharmacokinetic distribution, which is not reproducible by the 3,5-isomer.
| Evidence Dimension | Calculated lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 4.30; TPSA: 52.82 Ų |
| Comparator Or Baseline | 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide: LogP: 3.9; TPSA: 49.3 Ų |
| Quantified Difference | ΔLogP = +0.40; ΔTPSA = +3.52 Ų |
| Conditions | In silico prediction using ChemSrc and Molbic IDRBLab databases |
Why This Matters
This difference in LogP and TPSA directly impacts the selection of lead compounds for central nervous system (CNS) drug discovery programs, where precise lipophilicity windows are critical for balancing permeability and promiscuity.
- [1] ChemSrc. 5-chloro-N-(2,5-dimethylphenyl)-2-hydroxybenzamide. CAS Number: 634185-19-6. View Source
- [2] Molbic IDRBLab. Compound Information: 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide. Compound ID: CP0479702. View Source
